4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid

Catalog No.
S14563725
CAS No.
M.F
C14H12N2O2
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic...

Product Name

4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid

IUPAC Name

4-[(pyridin-3-ylmethylideneamino)methyl]benzoic acid

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C14H12N2O2/c17-14(18)13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9-10H,8H2,(H,17,18)

InChI Key

FKSIQZDSUHYZOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=NCC2=CC=C(C=C2)C(=O)O

4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid, also known by its CAS number 1353006-41-3, is a compound characterized by a benzoic acid backbone with a pyridinylmethylene side chain. Its molecular formula is C14H12N2O2, and it has a molecular weight of approximately 240.26 g/mol. This compound exhibits a complex structure that includes an amine group and a carboxylic acid functional group, making it significant in various chemical and biological contexts.

The chemical reactivity of 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid is influenced by its functional groups. It can undergo typical reactions associated with carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Reduction: The pyridinylmethylene group can be reduced to yield different derivatives.

Furthermore, the compound can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom in the pyridine ring.

Research indicates that 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid may possess significant biological activities. It has been studied for its potential as an anticancer agent and as an inhibitor of specific kinases involved in cancer progression. The compound's mechanism of action likely involves the inhibition of molecular pathways critical for tumor growth and survival, although specific targets remain under investigation .

The synthesis of 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid typically involves several steps:

  • Formation of the Pyridine Derivative: Starting from pyridine or its derivatives, reactions such as alkylation or acylation can introduce the necessary functional groups.
  • Coupling Reaction: The key step involves coupling the pyridine derivative with a benzoic acid derivative through an amine linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

These methods may vary based on specific laboratory conditions and available reagents.

4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid finds applications in various fields:

  • Pharmaceutical Development: As a potential drug candidate for cancer therapy.
  • Biochemical Research: Used in studies exploring kinase inhibition and related pathways.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.

Interaction studies have shown that 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid can interact with various biological targets, particularly enzymes involved in cancer metabolism. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. Further studies are needed to elucidate the full range of interactions and their implications for drug development.

Several compounds share structural similarities with 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid, including:

  • 4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid
    • Molecular Formula: C17H14N4O2
    • Notable for its kinase inhibitory properties .
  • E-4-((3-(Pyridin-3-yl)acrylamido)methyl)benzoic acid
    • Molecular Formula: C16H14N2O3
    • Involved in neurological research .
  • 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid
    • Molecular Formula: C13H13N3O2
    • Exhibits different biological activities compared to the target compound .

Uniqueness

What sets 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid apart from these similar compounds is its specific structural configuration that allows for unique interactions with biological targets, particularly in cancer treatment pathways. Its dual functionality as both an amine and carboxylic acid enhances its reactivity and potential applications in medicinal chemistry.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

240.089877630 g/mol

Monoisotopic Mass

240.089877630 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types